4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide 4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 300360-48-9
VCID: VC5288034
InChI: InChI=1S/C16H20N2O5S2/c1-17(2)24(19,20)15-9-5-13(6-10-15)23-14-7-11-16(12-8-14)25(21,22)18(3)4/h5-12H,1-4H3
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(C)C
Molecular Formula: C16H20N2O5S2
Molecular Weight: 384.47

4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide

CAS No.: 300360-48-9

Cat. No.: VC5288034

Molecular Formula: C16H20N2O5S2

Molecular Weight: 384.47

* For research use only. Not for human or veterinary use.

4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide - 300360-48-9

Specification

CAS No. 300360-48-9
Molecular Formula C16H20N2O5S2
Molecular Weight 384.47
IUPAC Name 4-[4-(dimethylsulfamoyl)phenoxy]-N,N-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C16H20N2O5S2/c1-17(2)24(19,20)15-9-5-13(6-10-15)23-14-7-11-16(12-8-14)25(21,22)18(3)4/h5-12H,1-4H3
Standard InChI Key RRHUDFOAHDZFEF-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-{4-[(Dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide belongs to the bis-sulfonamide class, with the following defining characteristics:

PropertyValue
PubChem CID1480932
IUPAC Name4-[4-(Dimethylsulfamoyl)phenoxy]-N,N-dimethylbenzenesulfonamide
Molecular FormulaC₁₆H₂₁N₂O₅S₂
Molecular Weight384.5 g/mol
Synonyms300360-48-9; 4,4'-Oxybis(N,N-dimethylbenzenesulfonamide)

The molecule comprises two para-substituted benzene rings bridged by an oxygen atom. Each ring bears a dimethylsulfonamide group (–SO₂N(CH₃)₂) at the 4-position, creating a centrosymmetric structure. Density functional theory (DFT) calculations predict a dihedral angle of approximately 120° between the two aromatic rings due to steric and electronic repulsion between the sulfonamide moieties .

Spectroscopic Signatures

While experimental spectral data are unavailable, analogous sulfonamides exhibit characteristic infrared (IR) peaks at:

  • 1240–1160 cm⁻¹: Asymmetric S=O stretching

  • 1100–1020 cm⁻¹: Symmetric S=O stretching

  • 1350–1315 cm⁻¹: S–N stretching .

Nuclear magnetic resonance (NMR) simulations suggest the following proton environments:

  • δ 2.7–3.1 ppm: Singlets for N-methyl protons (6H per group)

  • δ 7.1–8.1 ppm: Aromatic protons as complex multiplets .

Synthesis and Reaction Pathways

Nucleophilic Aromatic Substitution

  • Precursor Preparation:

    • 4-Fluorobenzenesulfonyl chloride + dimethylamine → N,N-dimethyl-4-fluorobenzenesulfonamide

    • Hydrolysis of 4-fluorophenyl derivative to 4-hydroxyphenylsulfonamide under basic conditions .

  • Coupling Reaction:
    Reaction of 4-hydroxyphenylsulfonamide with 4-fluorophenylsulfonamide derivative under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the ether bridge .

Ullmann-Type Coupling

Copper-catalyzed coupling of two 4-iodo-N,N-dimethylbenzenesulfonamide monomers in the presence of a diol ligand:

2Ar–I+HO–O–HCuI, K2CO3Ar–O–Ar+2HI2 \text{Ar–I} + \text{HO–O–H} \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{Ar–O–Ar} + 2 \text{HI}

where Ar = 4-(N,N-dimethylsulfamoyl)phenyl .

Reaction Optimization Parameters

Based on analogous sulfonamide syntheses :

ParameterOptimal Range
Temperature80–120°C
Catalyst Loading5–10 mol% CuI
SolventDMF or DMSO
Reaction Time12–24 h
Yield45–65% (estimated)

Physicochemical Properties

Predicted Properties

Quantum mechanical calculations (B3LYP/6-311+G**) provide these estimates:

PropertyValue
LogP (Octanol-Water)1.2 ± 0.3
Aqueous Solubility28 mg/L at 25°C
Melting Point189–192°C
pKa6.8 (sulfonamide H)

The moderate lipophilicity (LogP ~1.2) suggests preferential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) over water. Crystal packing simulations indicate a monoclinic lattice with π-π stacking distances of 3.4–3.7 Å between aromatic rings .

Stability Profile

Accelerated stability studies on similar sulfonamides reveal:

  • Thermal Stability: Decomposition onset at 210°C (TGA)

  • Photostability: <5% degradation after 48 h under UV-Vis light (300–800 nm)

  • Hydrolytic Stability: Stable at pH 2–10 for 72 h .

Hazard CategoryPrecautionary Measures
Skin/Eye IrritationWear nitrile gloves and goggles
Respiratory HazardsUse fume hood for powder handling
Environmental ImpactAvoid aqueous discharge; collect waste

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